11β-HSD1 Enzyme Inhibition: Comparative Potency Against Clinical-Stage Reference Compounds
In a HEK293 cell-based assay measuring inhibition of human 11β-HSD1, the target compound exhibited an IC50 of 480 nM [1]. When compared to clinical-stage 11β-HSD1 inhibitors evaluated under similar in vitro conditions, the target compound shows measurable but moderate potency: it is approximately 9.2-fold less potent than BVT-14225 (IC50 52 nM) and approximately 53-fold less potent than AZD8329 (IC50 9 nM) . These data position the target compound as a useful tool compound for studying moderate-affinity 11β-HSD1 interactions rather than as a high-potency clinical candidate. Critically, this is the only publicly confirmed target engagement data for this compound, and no matched-pair analog comparison data (e.g., 4-fluoro or 3-bromo derivatives) are available for direct SAR analysis at 11β-HSD1.
| Evidence Dimension | Human 11β-HSD1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 480 nM |
| Comparator Or Baseline | BVT-14225: IC50 = 52 nM; AZD8329: IC50 = 9 nM |
| Quantified Difference | 9.2-fold less potent than BVT-14225; 53.3-fold less potent than AZD8329 |
| Conditions | HEK293 cell-based assay; human 11β-HSD1; comparator data from published enzymatic/cellular assays |
Why This Matters
This quantifies the target compound's pharmacological starting point for 11β-HSD1-focused research, enabling informed procurement decisions when selecting between tool compounds of varying potency for target engagement studies.
- [1] molbic.idrblab.net. Bioactivity Information for Compound CID 2214845: 3-Chloro-N-[4-(pyrrolidine-1-carbonyl)benzyl]benzenesulfonamide. https://molbic.idrblab.net/data/bioactivity/details/IT0117867 (accessed 2026-04-29). View Source
